Product packaging for LEAD CYANATE(Cat. No.:CAS No. 13453-58-2)

LEAD CYANATE

Cat. No.: B078344
CAS No.: 13453-58-2
M. Wt: 291 g/mol
InChI Key: JQRNFHKPWZSITM-UHFFFAOYSA-L
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Description

Lead Cyanate is an inorganic compound with the formula Pb(CNO)₂, primarily utilized in specialized materials science and electroplating research. Its principal research value lies in its role as a precursor for the synthesis of other lead-based coordination polymers and in the study of electrodeposition processes for creating lead-containing metallic layers. Researchers employ this compound to investigate the formation and properties of thin films, corrosion-resistant coatings, and alloy surfaces, where control over crystalline structure and composition is critical. The compound's mechanism of action in these applications involves its decomposition and reduction at an electrode surface, facilitating the deposition of lead. Handling this reagent requires stringent safety protocols due to the combined hazards of lead toxicity and the potential release of cyanide ions under specific conditions. It is intended solely for controlled laboratory investigations and is a vital tool for advancing the study of metallurgy, electrochemistry, and inorganic material synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2N2O2Pb B078344 LEAD CYANATE CAS No. 13453-58-2

Properties

IUPAC Name

dicyanatolead
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNO.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRNFHKPWZSITM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)O[Pb]OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586916
Record name Dicyanatoplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13453-58-2
Record name Dicyanatoplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Preparation Methodologies of Lead Cyanate

Historical Preparative Routes

The initial synthesis of lead cyanate (B1221674) is deeply rooted in the foundational period of organic chemistry, most notably through the work of Friedrich Wöhler.

Wöhler's Original Synthesis from Lead Acetate (B1210297) and Cyanate Precursors

In 1828, Friedrich Wöhler, in his seminal work that led to the synthesis of urea (B33335), utilized lead cyanate as a key intermediate. libretexts.orguniroma1.itwikipedia.orgchemeurope.com His method involved the reaction of lead acetate with a cyanate source, typically potassium cyanate, in an aqueous solution. rsc.org This reaction proceeds via a double displacement mechanism, where the lead(II) ions from the acetate salt combine with the cyanate ions to form the sparingly soluble this compound, which precipitates out of the solution as a white, crystalline solid. rsc.org The reaction can be represented as:

Pb(CH₃COO)₂ (aq) + 2 KOCN (aq) → Pb(OCN)₂ (s) + 2 KCH₃COO (aq)

Wöhler also demonstrated that this compound could be reacted with ammonia (B1221849) in aqueous solution to produce ammonium (B1175870) cyanate, which upon heating, famously rearranged to form urea. uniroma1.itwikipedia.orgchemeurope.commun.ca This two-step process, starting from this compound, was pivotal in challenging the theory of vitalism. libretexts.org

Contemporary Synthetic Strategies for this compound Compounds

Modern synthetic chemistry has expanded the repertoire of methods for producing this compound, focusing on efficiency, purity, and the formation of related compounds.

Solid-State Reaction Techniques for this compound Formation

Solid-state synthesis offers a solvent-free alternative for producing this compound. These methods typically involve the direct reaction of solid precursors at elevated temperatures. researchgate.net The process relies on the interdiffusion of ions between the solid reactants to form the desired product. researchgate.net While specific examples for this compound are not extensively detailed in readily available literature, the general principles of solid-state reactions, such as grinding the reactants to increase surface area and heating to provide the necessary activation energy, would apply. researchgate.netrsc.org This technique is advantageous for its simplicity and potential for scalability. researchgate.net

Solution-Phase Precipitation and Crystallization Methods

The precipitation of this compound from a solution remains a common and effective method of synthesis. This technique relies on the low solubility of this compound in water. rsc.org By mixing aqueous solutions of a soluble lead salt, such as lead nitrate (B79036) or lead acetate, with a soluble cyanate salt, like potassium cyanate or sodium cyanate, this compound rapidly precipitates. rsc.orgwikipedia.org

The quality of the resulting precipitate can be influenced by factors such as reactant concentrations, temperature, and the rate of mixing. mdpi.com Slow addition of reactants and controlled temperature can promote the formation of larger, more well-defined crystals. mdpi.com For instance, slow precipitation by layering solutions can yield colorless needles suitable for single-crystal X-ray diffraction. rsc.org

High-Yield Synthesis Approaches (e.g., reaction of lead oxide and urea)

A notable high-yield synthesis of this compound involves the reaction of lead oxide (litharge) with urea. google.com This process is carried out by heating a mixture of the two solids. The reaction proceeds at temperatures between 135°C and 145°C at atmospheric pressure, causing the evolution of ammonia and the formation of this compound. google.com

The stoichiometry of the reactants can be varied, but optimal results are often achieved with a molar ratio of urea to lead oxide between 2.0:1 and 2.5:1. google.com This method is praised for producing a product of high purity and good yield, with reaction times as short as 15 minutes. google.com

Synthesis of Analogous Lead Chalcogenocyanates (Pb[ChCN]₂, Ch = S, Se)

The synthesis of lead thiocyanate (B1210189) (Pb(SCN)₂) and lead selenocyanate (B1200272) (Pb(SeCN)₂) follows similar principles to that of this compound, primarily through precipitation reactions.

Lead Thiocyanate (Pb(SCN)₂): This compound can be synthesized by reacting an aqueous solution of a lead(II) salt, such as lead acetate or lead nitrate, with a solution of a thiocyanate salt, like potassium thiocyanate or ammonium thiocyanate. wikipedia.orgprepchem.com The reaction results in the immediate precipitation of white, solid lead(II) thiocyanate. wikipedia.org

Pb(NO₃)₂ (aq) + 2 KSCN (aq) → Pb(SCN)₂ (s) + 2 KNO₃ (aq)

To obtain pure lead thiocyanate, it is sometimes necessary to perform the synthesis in a slightly acidic medium to prevent the formation of basic lead thiocyanate. rsc.org

Lead Selenocyanate (Pb(SeCN)₂): The synthesis of lead selenocyanate has been reported as early as the mid-19th century. rsc.org A common method involves the precipitation from a solution of a lead salt, like lead acetate, with a selenocyanate solution, such as potassium selenocyanate. rsc.org This reaction typically yields lemon-yellow needles of the product. rsc.org However, this method can sometimes result in a mixture of lead selenocyanate and basic lead selenocyanate. rsc.org A modified procedure to obtain pure lead selenocyanate involves carefully controlling the reaction conditions. rsc.org It has been noted that lead selenocyanate is sparingly soluble in water. tamu.edu

Structural Chemistry and Crystallography of Lead Cyanate

Crystalline Structure Determination of Lead Cyanate (B1221674) Phases

The definitive elucidation of the three-dimensional atomic arrangement within solid lead cyanate has been achieved through single-crystal X-ray diffraction, providing a precise model of its crystal structure.

At 100 K, this compound crystallizes in the orthorhombic system. researchgate.net The crystal lattice is described by the space group Pnma (No. 62), a centrosymmetric space group. researchgate.netaps.org The unit cell contains four formula units (Z = 4) of Pb(OCN)₂. researchgate.net All atoms within the unit cell are located at the Wyckoff position 4c. researchgate.net

Detailed unit cell parameters from the single-crystal X-ray diffraction data are presented in the table below. researchgate.net

ParameterValue (at 100 K)
a8.569(2) Å
b3.9410(9) Å
c11.660(3) Å
α90°
β90°
γ90°
Volume394.1(2) ų

Coordination Environment and Geometry of Lead(II) in Cyanate Compounds

The lead(II) cation in this compound exhibits a high coordination number, a common feature for this large ion. uni-muenchen.de The coordination sphere of the Pb²⁺ ion is complex, involving bonds to both nitrogen and oxygen atoms of the surrounding cyanate ligands. The geometry can be described as a distorted tricapped trigonal prism. researchgate.net

The primary coordination involves a trigonal prism formed by four nitrogen atoms and two oxygen atoms. researchgate.net The Pb-N bond distances range from 2.589(9) to 2.685(8) Å, while the Pb-O distance within this prism is 2.827(8) Å. researchgate.net This prism is further capped by three additional atoms: two oxygen atoms from adjacent cyanate anions at distances of 2.895(10) Å and 3.173(11) Å, and one nitrogen atom from another cyanate group at a distance of 2.607(13) Å. researchgate.net This extended coordination results in what can be described as a "6+3" coordination environment. researchgate.net

Ligand Conformation and Isomerism of the Cyanate Ion within Lead Complexes

The cyanate ion, [OCN]⁻, is an ambidentate ligand, meaning it can coordinate to a metal center through either its nitrogen or oxygen atom. wikipedia.org In the structure of Pb(OCN)₂, the cyanate ligands demonstrate this ambidentate character by coordinating to lead through both N and O atoms, often acting as bridging ligands between multiple lead centers. researchgate.net

The two crystallographically independent cyanate anions in the structure are both nearly linear, as expected. The O-C-N bond angles are 176.8(16)° and 178.8(18)°, respectively. researchgate.net This linearity is a characteristic feature of the cyanate ion. wikipedia.org The bonding within the this compound crystal structure does not involve linkage isomers where distinct N-bonded (isocyanate) and O-bonded (cyanate) complexes coexist in separate molecules, but rather a network where the same ligand uses both its donor atoms to bridge metal ions. researchgate.netwikipedia.org

Solid-State Ordering and Disorder Phenomena of the Cyanate Ligand in Metal-Cyanate Systems

In the broader context of metal-cyanate and related pseudohalide systems, the cyanate ligand can exhibit significant ordering and disorder phenomena within the crystal lattice. This behavior is influenced by factors such as temperature, pressure, and the nature of the cation. aps.orgrsc.org

Disorder can be either static or dynamic. Static disorder involves the random occupation of crystallographic sites, such as the head-to-tail disorder of the linear cyanate ion, where the N and O atoms randomly occupy the same set of positions throughout the crystal. nih.gov This makes it difficult to distinguish between the nitrogen and oxygen termini using diffraction methods. Dynamic disorder involves the thermal motion of the ions, such as reorientation or rotation, which can be observed in some alkali metal cyanides at elevated temperatures. aip.org

The transition from a dynamically disordered state to an ordered state often occurs upon cooling and can be associated with a phase transition. aps.org For instance, rubidium cyanide undergoes a transition from a pseudocubic orientationally disordered phase at room temperature to a more ordered structure at 132 K. aps.org In some systems, anion site disorder, where different anions mix on the same crystallographic sublattice, can modulate the rotational dynamics of the cyanide or cyanate groups. nih.govnih.govacs.org While the reported structure of Pb(OCN)₂ at 100 K is ordered, the potential for temperature-induced order-disorder transitions or the existence of disordered phases under different conditions remains an area of interest in the study of metal-cyanate systems. researchgate.net

Spectroscopic Characterization and Bonding Analysis of Lead Cyanate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for characterizing the cyanate (B1221674) moiety in lead cyanate. The frequencies of the cyanate anion's internal modes—asymmetric stretch (ν_as(OCN)), symmetric stretch (ν_s(OCN)), and bending (δ(OCN))—are sensitive to its bonding environment.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. For metal cyanates, the position of the ν(C≡N) stretching vibration, typically observed in the 2000–2300 cm⁻¹ region, is particularly diagnostic of the bonding mode. aip.org While detailed IR spectra for solid lead(II) cyanate are not extensively reported in readily available literature, general principles can be applied. The free cyanate ion has a characteristic ν_as(OCN) absorption around 2096 cm⁻¹. aip.org In coordination complexes, this frequency can shift depending on whether the ligand binds through the nitrogen atom (isocyanate, M-NCO), the oxygen atom (cyanate, M-OCN), or bridges between metal centers (M-NCO-M').

In related metal-cyanate complexes, N-coordination generally leads to a higher stretching frequency compared to the free ion, whereas O-coordination results in a lower frequency. Bridging modes typically show the highest frequencies. For instance, in studies of bimetallic dicyanatodithiocyanate complexes, bridging cyanate groups have been identified through their characteristic IR absorption bands.

Although a complete IR data table for Pb(OCN)₂ is not provided in recent key studies, its characterization has been performed, underpinning structural analyses. rsc.org The interpretation of these spectra is often complex and benefits from complementary Raman data and theoretical calculations to assign the vibrational modes accurately.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. A 2024 study published in Dalton Transactions provided a detailed analysis of the solid-state Raman spectrum of Pb(OCN)₂, correlating experimental findings with quantum-mechanical calculations based on Density Functional Theory (DFT). rsc.org

The crystal structure of Pb(OCN)₂ was determined to be orthorhombic (space group Pnma), containing two crystallographically independent cyanate anions. rsc.org This structural complexity is reflected in the Raman spectrum. The study provided assignments for the observed vibrational modes, which are crucial for understanding the bonding within the compound.

The key vibrational modes and their assignments from the solid-state Raman spectrum of this compound are summarized below.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
ν_as(OCN⁻)2189, 21742191, 2176Asymmetric stretching of cyanate anions
ν_s(OCN⁻)1318, 12051318, 1205Symmetric stretching of cyanate anions
δ(OCN⁻)640, 630, 619, 606641, 631, 620, 607Bending (in-plane and out-of-plane)
Lattice Modes133, 105, 78, 54-External vibrations of the crystal lattice

Data sourced from Shlyaykher et al., Dalton Transactions, 2025, 54, 74. rsc.org

The presence of multiple peaks for each type of internal vibration (asymmetric stretch, symmetric stretch, and bending) confirms the existence of crystallographically distinct cyanate groups within the unit cell, as determined by X-ray diffraction. rsc.org The DFT calculations show excellent agreement with the experimental data, validating the assignments and providing a robust model of the vibrational properties of this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, element-specific technique for probing the local atomic environment in crystalline and amorphous materials. For this compound, multinuclear SSNMR studies involving ¹³C, ¹⁵N, and ²⁰⁷Pb would be highly informative. However, dedicated SSNMR studies specifically on lead(II) cyanate are not prominent in the published literature. The following sections describe the potential of these techniques based on studies of related compounds.

²⁰⁷Pb NMR: The ²⁰⁷Pb nucleus (spin I = 1/2, 22.1% natural abundance) is an excellent probe for investigating the coordination environment of lead. vu.lt Its chemical shift is highly sensitive to the number and type of coordinating atoms, coordination geometry, and bond distances. acs.org In studies of lead-gold cyanide coordination polymers, ²⁰⁷Pb SSNMR was instrumental in characterizing the lead environment and detecting changes upon dehydration. acs.orgresearchgate.net For this compound, ²⁰⁷Pb NMR could distinguish between different lead sites if they exist and provide detailed information on the Pb-N and Pb-O bonding interactions. The chemical shift anisotropy (CSA) is particularly sensitive to the symmetry of the lead coordination sphere. acs.org

¹³C NMR: ¹³C SSNMR can directly probe the carbon atom of the cyanate ligand. The chemical shift of the cyanide/cyanate carbon is sensitive to the nature of the metal it is bonded to and the bonding mode (N- vs. O-coordination). In studies of metal cyanide complexes, ¹³C NMR has been used to identify crystallographically inequivalent cyanide groups and to study dynamic disorder. mdpi.com

¹⁵N NMR: Similar to ¹³C NMR, ¹⁵N SSNMR provides direct insight into the local environment of the nitrogen atom in the cyanate ligand. The ¹⁵N chemical shift and CSA are sensitive indicators of the coordination environment. For example, in a lead-gold cyanide complex, two distinct ¹⁵N resonances were observed, corresponding to bridging and hydrogen-bonding cyanide ligands. acs.org This demonstrates the power of ¹⁵N NMR to resolve different ligand binding modes.

The combination of ¹³C, ¹⁵N, and ²⁰⁷Pb SSNMR would provide a comprehensive picture of the bonding in this compound. The cyanate ion is an ambidentate ligand, capable of coordinating through either its nitrogen or oxygen atom, or bridging metal centers. While the crystal structure of Pb(OCN)₂ shows lead coordinated by both nitrogen and oxygen atoms from different cyanate anions, NMR spectroscopy could confirm and provide further detail on these interactions in the solid state. rsc.org

For instance, the correlation of ¹³C and ¹⁵N chemical shifts with ²⁰⁷Pb NMR parameters through 2D correlation experiments could definitively map the connectivity between the lead centers and the specific atoms of the cyanate ligands. The magnitudes of the chemical shift tensors for ¹³C and ¹⁵N would provide information on the electronic structure of the C-N and C-O bonds upon coordination. While no such studies have been reported for pure this compound, the methodologies have been well-established for related metal cyanide and cyanate systems. acs.orgmdpi.com

X-ray Absorption Spectroscopy (XAS) for Local Structure and Electronic Configuration

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the local geometric and/or electronic structure around a specific element. An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netcdmf.org.br To date, no dedicated XAS studies on pure, solid this compound have been found in the surveyed literature.

The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For lead compounds, the Pb L₃-edge XANES spectrum can be used to determine the valence state of lead (e.g., Pb(II) vs. Pb(IV)) and provides a fingerprint of its coordination environment (e.g., coordination number and symmetry). leeds.ac.ukresearchgate.net

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment around the absorbing atom. Analysis of the EXAFS signal can yield precise information about the identity and number of neighboring atoms and their respective distances from the lead atom. For this compound, EXAFS analysis could determine the Pb-N and Pb-O bond lengths and coordination numbers, providing a direct measure of the local structure around the lead center. This would be a powerful method to compare with and validate the data obtained from X-ray diffraction.

While specific data for this compound is unavailable, XAS has been widely applied to characterize lead in various materials, from minerals to environmental samples, demonstrating its potential for elucidating the fine structural details of lead compounds. leeds.ac.uk

Advanced Spectroscopic Techniques for Chemical Bond Analysis (e.g., Charge Displacement via Natural Orbitals for Chemical Valence)

The characterization of chemical bonding in compounds like this compound can be significantly enhanced by employing advanced computational and spectroscopic techniques. While traditional methods provide foundational data on structure and vibrational modes, techniques like the combined Charge Displacement (CD) and Natural Orbitals for Chemical Valence (NOCV) analysis offer a deeper, quantitative understanding of the electronic interactions that constitute a chemical bond. zenodo.orgresearchgate.netresearchgate.net

Application to Related Systems:

Studies on other metal cyanides and related complexes have successfully utilized the CD-NOCV framework to elucidate their bonding characteristics. For instance, in an analysis of coinage-metal cyanides, the CD-NOCV method quantified the large donation from the cyanide ion to the metal cation and the smaller back-donation from the metal to the cyanide anion. zenodo.org This level of detail helps to understand the nature and strength of the metal-ligand bond.

Furthermore, the CD-NOCV analysis has been extended to relativistic frameworks, which is particularly important for heavy elements like lead where relativistic effects can significantly influence chemical properties. zenodo.orgresearchgate.net Such relativistic CD-NOCV studies can accurately describe the role of spin-orbit coupling in the bonding, providing a more complete picture of the electronic structure. zenodo.orgresearchgate.net

Potential Insights for this compound:

If a CD-NOCV analysis were to be performed on this compound, it would be expected to provide detailed quantitative data on the following aspects of its chemical bond:

Donation and Back-Donation: The analysis would quantify the amount of charge transferred from the cyanate anion's orbitals to the empty orbitals of the lead cation (σ-donation). It would also measure any back-donation from the occupied d-orbitals of the lead into the empty π* orbitals of the cyanate ligand.

Relativistic Effects: Given that lead is a heavy element, a relativistic CD-NOCV calculation would reveal the influence of relativistic effects on the bond characteristics, which are known to be significant in heavy element compounds. zenodo.orgvjs.ac.vn

While direct experimental or computational data for the CD-NOCV analysis of this compound is not currently available in the searched literature, the application of this technique to similar metal-ligand systems demonstrates its potential to provide a highly detailed and quantitative description of the chemical bonding in this compound. Such an analysis would go beyond the qualitative descriptions offered by more conventional spectroscopic methods.

Theoretical and Computational Chemistry of Lead Cyanate Systems

Density Functional Theory (DFT) Studies on Lead Cyanate (B1221674)

Density Functional Theory (DFT) has been instrumental in elucidating the fundamental properties of lead cyanate. These quantum-mechanical calculations provide a robust framework for optimizing structural parameters, analyzing electronic configurations, and interpreting spectroscopic data. rsc.orgrsc.org

DFT calculations have been successfully employed to optimize the structural parameters of lead(II) cyanate (Pb[OCN]₂). rsc.org Experimental work has shown that at 100 K, Pb[OCN]₂ crystallizes in the orthorhombic space group Pnma. rsc.org Computational optimizations are performed to refine these experimentally determined structures, ensuring they correspond to a minimum on the potential energy surface.

The optimized geometry confirms the coordination environment of the lead atom and the linearity of the cyanate anions. In the crystal structure, the lead atom is coordinated by nitrogen and oxygen atoms from the cyanate ligands, forming a distorted tricapped trigonal prism. rsc.org The Pb–N and Pb–O bond distances obtained from these optimizations are found to be within the expected ranges based on ionic radii. rsc.org Specifically, calculated Pb–N distances range from 2.589(9) to 2.685(8) Å, and the primary Pb–O distance is 2.827(8) Å. rsc.org The two crystallographically independent cyanate anions are nearly linear, with calculated O–C–N angles of 176.8(16)° and 178.8(18)°. rsc.org

Table 1: Selected Optimized Structural Parameters for this compound

Parameter Value (Å or °)
Pb–N Distance Range 2.589 - 2.685 Å
Pb–O Distance 2.827 Å
O–C–N Angle 1 176.8°
O–C–N Angle 2 178.8°

This table is generated based on data from DFT calculations and X-ray diffraction studies. rsc.org

DFT is also used to assess the electronic structure of this compound, providing insights into the nature of the chemical bonding and the distribution of electron density within the crystal. rsc.orgrsc.org The analysis of the projected density of states (PDOS) can reveal the contributions of atomic orbitals from lead, carbon, nitrogen, and oxygen to the valence and conduction bands. aps.org

In related cyanate and thiocyanate (B1210189) systems, it has been shown that the electronic structure is significantly influenced by the cation. aps.org For this compound, calculations would typically show the valence band maximum being dominated by orbitals from the cyanate anion, while the conduction band minimum would have significant contributions from the lead 6p orbitals. The charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the ionic and covalent character of the Pb-N and Pb-O bonds. In the cyanate anion itself, quantum chemical calculations show a significant delocalization of the negative charge, with both the nitrogen and oxygen atoms bearing a substantial portion of it. shd-pub.org.rs This ambident nature is key to its coordination chemistry. wikipedia.org

Quantum-mechanical calculations are crucial for the detailed assignment and interpretation of vibrational spectra, such as those obtained from Raman and infrared spectroscopy. rsc.orgrsc.org By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated and compared with experimental data. researchgate.net

For this compound, DFT calculations help to assign the observed bands to specific vibrational modes, such as the C≡N stretching, C-O stretching, and the OCN bending modes. rsc.org The infrared spectrum of a typical cyanate salt shows a very strong band characteristic of a triple bond, usually around 2096 cm⁻¹. wikipedia.org Theoretical calculations for this compound and its analogues allow for a precise assignment of these frequencies and can help resolve ambiguities, especially in complex spectra. rsc.orgrsc.org Anharmonic calculations can further refine these assignments, providing frequencies that are even closer to experimental values. acs.org

Molecular Dynamics (MD) Simulations of Cyanate-Containing Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. While specific MD studies on this compound are not widely reported, the methodology has been extensively applied to other cyanate-containing systems, particularly cyanate ester resins, which are used in high-performance thermosets. mdpi.complos.org These studies provide a framework for how MD could be applied to understand the dynamics of this compound.

MD simulations can predict melt properties, such as melting temperature (Tₘ), by simulating the transition from a stable crystal to an amorphous solid. mdpi.com For cyanate ester monomers, simulations have been used to investigate the effect of chemical structure on melting behavior. mdpi.com This involves heating a simulated crystal lattice and observing the abrupt change in volume or density that signifies melting. mdpi.complos.org Furthermore, MD is used to model the curing process (crosslinking) of cyanate ester resins to predict the evolution of physical, mechanical, and thermal properties as a function of cure time and temperature. acs.orgacs.org Such simulations are critical for optimizing processing parameters for advanced composite materials. acs.org Reacting molecular dynamics (RMD) can also be used to simulate the pyrolysis of materials like cyanate esters to develop kinetic models for their thermal decomposition. utexas.edu

Quantum Chemical Calculations on Cyanate Anion Reactivity and Isomerization Pathways

The cyanate anion (OCN⁻) is an ambident nucleophile, meaning it can react with electrophiles at either its nitrogen or oxygen terminus. researchgate.netshd-pub.org.rs Quantum chemical calculations have been pivotal in understanding the factors that govern this reactivity. Studies using methods like Møller-Plesset perturbation theory (MP2) have shown that while N-attack to form isocyanates is often thermodynamically favored, O-attack to form cyanates can be intrinsically (kinetically) favored. researchgate.net The choice of solvent and counter-ion (like Ag⁺) can significantly influence the reaction's regioselectivity. researchgate.net

Calculations also shed light on the isomerization pathways of cyanate-containing molecules. For instance, the isomerization of ethyl cyanate to ethyl isocyanate has been studied at the B3LYP level of theory. acs.org These studies indicate that the unimolecular isomerization process has a high energy barrier at ambient temperatures. Instead, bimolecular processes are more likely responsible for the compound's instability. acs.org In polar solvents, the cyanate anion itself can act as an effective catalyst for the cyanate-to-isocyanate rearrangement. acs.org

Energy Decomposition Analysis (EDA) for Lead-Cyanate Bonding Interactions

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netscm.com This allows for a deeper understanding of the nature of the chemical bond. A typical EDA scheme separates the interaction energy (ΔE_int) into terms such as electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb).

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb

While specific EDA studies on this compound are not prominent in the literature, the methodology has been applied to other lead(II) complexes to characterize metal-ligand bonding. researcher.life In these studies, DFT calculations are used to assess the bonding interactions of Pb²⁺ with various ligands. researcher.lifenih.gov The analysis often reveals a strong electrostatic character in the bonding, with smaller but significant contributions from orbital interactions (covalency). researcher.life

Applying EDA to the Pb²⁺-(OCN⁻)₂ system would involve defining the fragments as the lead cation and the two cyanate anions. The analysis would quantify the electrostatic attraction between the positively charged lead ion and the negatively charged cyanate ions. It would also describe the Pauli repulsion arising from the interaction of filled orbitals and the stabilizing orbital interaction term, which represents the covalent character of the bond, including charge transfer and polarization effects. researchgate.netacs.org Such an analysis would provide quantitative insight into the ionic versus covalent nature of the bonds in this compound.

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
Lead(II) cyanate 61578
Cyanate anion 6328383
Lead 5352425
Carbon 5462310
Nitrogen 1140
Oxygen 1144
Ethyl cyanate 69799
Ethyl isocyanate 14253

Computational Modeling of Solid-State Transformations Involving Cyanate Species

Computational modeling serves as a powerful tool for investigating the mechanisms, energetics, and structural changes that occur during solid-state transformations. For cyanate-containing materials, theoretical approaches, particularly those based on quantum mechanics, provide molecular-level insights that are often inaccessible through experimental methods alone. These models can predict stable crystal structures, map reaction pathways, and elucidate the electronic properties that govern reactivity.

Recent research has applied such computational methods to the lead(II) cyanate (Pb[OCN]₂) system, offering a foundational understanding of its solid-state properties. rsc.org Quantum-mechanical calculations using Density Functional Theory (DFT) have been employed to optimize the crystal structure of this compound. rsc.orgrsc.org These calculations are crucial for validating experimental findings and for providing a reliable starting point for modeling more complex phenomena, such as chemical transformations.

One notable solid-state transformation involving this compound is its reaction with water to yield urea (B33335) and lead carbonate. rsc.orgrsc.org The process involves the conversion of crystalline this compound into an amorphous solid form of lead carbonate. rsc.orgrsc.org Computational studies, by modeling the interactions between water molecules and the this compound crystal lattice, can explore the step-by-step mechanism of this reaction, including the breaking of Pb-N and Pb-O bonds and the formation of new species.

The primary computational approach for solid-state systems like this compound involves all-electron calculations using specialized software such as CRYSTAL. rsc.org For this compound, the global hybrid B3LYP exchange-correlation functional has been utilized, which has shown excellent agreement with experimental data. rsc.org The accuracy of these models is demonstrated by the close correspondence between calculated and experimentally measured lattice parameters, as shown in the table below. rsc.org

Research Findings from Computational Studies

Computational investigations into this compound have successfully optimized its structural parameters and assessed its electronic structure. rsc.org The use of DFT with the B3LYP functional and a triple-ζ-valence + polarization basis set (pob-TZVP rev2) for light atoms, combined with an effective core potential for lead, has proven effective. rsc.org The agreement between the calculated and experimental lattice parameters for Pb[OCN]₂ is very good, with the largest deviation being approximately 3%. rsc.org This level of accuracy confirms the suitability of the chosen computational method for describing the geometric features of lead-based cyanate compounds. rsc.org

While detailed mechanistic studies on the transformation of this compound itself are an emerging area, extensive computational work on analogous systems, such as the solid-state transformation of ammonium (B1175870) cyanate to urea, provides a blueprint for future research. nih.gov In the case of ammonium cyanate, a self-consistent-charges density-functional tight-binding (SCC-DFTB) method was used to model the system under high pressure. nih.gov These simulations identified several pressure-induced structural phase transitions that are critical precursors to the formation of urea. nih.gov The calculations proposed a specific mechanism involving the transfer of hydrogen atoms from the ammonium cation to the nitrogen of the cyanate anion. nih.gov Such an approach could be adapted to model the transformation of this compound to urea and lead carbonate, potentially identifying intermediate structures and transition states.

The table below presents the experimental and DFT-calculated crystal structure parameters for lead(II) cyanate, highlighting the predictive power of modern computational chemistry in the solid state.

Comparison of Experimental and Computationally Calculated Lattice Parameters for Lead(II) Cyanate (Pb[OCN]₂)
ParameterExperimental Value (Å or °)Calculated Value (B3LYP) (Å or °)Deviation (%)
a6.5445(4)6.6711.93
b11.0019(7)11.3323.00
c5.8893(4)5.885-0.07
β107.284(3)107.410.12
Volume404.79(5)415.52.65

Data sourced from Shlyakher et al., Dalton Transactions, 2024. rsc.org

These computational findings not only corroborate experimental data but also provide a detailed picture of the bonding and structure at the atomic level, which is essential for understanding and predicting the solid-state transformations of cyanate species. rsc.org

Chemical Reactivity and Reaction Mechanisms Involving Lead Cyanate

Mechanistic Pathways for Urea (B33335) Formation from Lead Cyanate (B1221674)

The formation of urea from lead cyanate is a historically significant reaction, famously associated with Friedrich Wöhler's 1828 synthesis, which is often cited as a pivotal moment in the development of organic chemistry. wikipedia.orgu-tokyo.ac.jp This transformation demonstrated that an organic compound could be synthesized from inorganic starting materials, challenging the then-prevalent theory of vitalism. u-tokyo.ac.jp

Double Displacement Reactions and Subsequent Decomposition Kinetics

One of the primary pathways to urea from this compound involves a double displacement reaction. wikipedia.orglibretexts.org When this compound is treated with ammonia (B1221849) in an aqueous solution, a double displacement reaction occurs, yielding ammonium (B1175870) cyanate and lead(II) hydroxide (B78521). wikipedia.org

Pb(OCN)₂ + 2NH₃ + 2H₂O → Pb(OH)₂ + 2NH₄(OCN) wikipedia.org

This initial reaction is a classic example of a double-replacement reaction where the cations and anions of the reactants exchange partners. libretexts.org The lead(II) hydroxide precipitates, while the ammonium cyanate remains in solution. wikipedia.org

The kinetics of the decomposition of cyanate ions in solution have been studied, revealing that the reaction is first order with respect to cyanate. researchgate.net The rate of decomposition is influenced by factors such as pH and temperature. researchgate.netpreprints.org

Hydrolytic Degradation of this compound to Urea and Lead Carbonate

In aqueous solutions, the cyanate ion (OCN⁻), which is formed from the dissolution of this compound, can undergo hydrolysis. This process contributes to the formation of urea and other degradation products. The hydrolysis of the cyanate ion is a complex process that is pH-dependent. researchgate.netnih.gov In neutral or alkaline solutions, cyanate can decompose to form ammonium ions and carbonate. researchgate.net

Role of the Cyanate Ion as an Ambident Nucleophile in Reaction Mechanisms

The cyanate ion (OCN⁻) is an ambident nucleophile, meaning it has two potential nucleophilic centers: the nitrogen atom and the oxygen atom. researchgate.net This dual reactivity allows it to react with electrophiles at either terminus, leading to the formation of different products. researchgate.net

When reacting with electrophiles, attack at the nitrogen atom results in the formation of isocyanates, while attack at the oxygen atom yields cyanates. researchgate.net The regioselectivity of the reaction (i.e., whether the N or O atom attacks) can be influenced by various factors, including the nature of the electrophile and the reaction conditions. Studies have shown that in certain reactions, such as with secondary iodoalkynes, both alkyl cyanates and isocyanates can be formed in significant amounts. researchgate.net

In the context of reactions involving this compound, the ambident nature of the cyanate ion is crucial. While the formation of urea from ammonium cyanate involves the N- H bond formation, the potential for O-alkylation or other reactions at the oxygen center exists, depending on the specific reactants and conditions. The cyanide ion (CN⁻), a related species, also exhibits ambident nucleophilicity, typically favoring attack through the carbon atom to form more stable C-C bonds. doubtnut.comdoubtnut.com

Solid-State Reaction Pathways Involving this compound as a Reactant or Product

Solid-state metathesis (SSM) reactions provide a synthetic route to various inorganic materials, including those involving lead and the cyanate or related cyanamide (B42294) (CN₂²⁻) ions. researchgate.netresearchgate.net These reactions utilize the free energy of the reactants to drive a double exchange of ions under relatively mild heating conditions. researchgate.netresearchgate.net

For instance, metal cyanurate compounds can be prepared through solid-state metathesis reactions between a metal halide and an alkali cyanurate. researchgate.net In one example, heating a mixture of barium chloride and potassium cyanate resulted in the formation of highly crystalline barium cyanurate, a process involving the cyclotrimerization of cyanate ions. researchgate.net While specific examples detailing the direct use of this compound as a reactant in SSM are not prevalent in the provided search results, the synthesis of lead-containing compounds like Pb(CN₂) has been achieved through these methods. researchgate.net

Solid-state reactions can proceed through various mechanisms, including diffusion, phase transformation, and metathesis. researchgate.net The study of these pathways is essential for designing new materials with specific properties. acs.org

Ligand Exchange Reactions in Lead(II) Cyanate Coordination Systems

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. chemguide.co.uk The reactivity and stability of coordination complexes are significantly influenced by the nature of the metal ion and the ligands. solubilityofthings.com

While specific studies on ligand exchange reactions involving lead(II) cyanate complexes are not detailed in the provided search results, the principles of coordination chemistry suggest that the cyanate ligand in a lead(II) complex could be replaced by other ligands. The feasibility and rate of such reactions would depend on factors like the relative bond strengths, steric effects, and the concentration of the incoming ligand. chemguide.co.uknih.gov For example, in other metal complexes, ligands like water can be readily exchanged for other ions such as chloride or ammonia. chemguide.co.uk The study of such reactions is important for understanding the behavior of metal complexes in solution. acs.org

Formation of Cyanate from Other Inorganic Precursors (e.g., Metal Nitrido Ligands and Carbon Monoxide)

Recent research has explored the synthesis of the cyanate ion from simple and abundant precursors like dinitrogen (N₂) and carbon monoxide (CO), mediated by transition metal complexes. rsc.orgrsc.orgchemrxiv.org This represents a potentially more atom-efficient route to cyanate compared to traditional industrial methods that often involve urea. rsc.org

The general strategy involves the following conceptual steps:

The splitting of dinitrogen to form terminal metal nitrido ligands. rsc.orgrsc.org

The reaction of the metal nitrido complex with carbon monoxide to form a metal isocyanate linkage. rsc.orgnih.gov

The release of the cyanate product and regeneration of the metal complex. rsc.orgrsc.org

Experimental and computational studies have been conducted on molybdenum and vanadium complexes to explore the feasibility of this cycle. rsc.orgsci-hub.se These studies have shown that the reduction of a terminal metal nitride by carbon monoxide to form an isocyanate is thermodynamically favorable, although kinetic barriers may exist. rsc.org The reaction of metal nitride complexes with carbon-centered electrophiles is a key step in functionalizing the nitride ligand under mild conditions. chemrxiv.org This area of research is significant for the development of new catalytic cycles for the synthesis of valuable organonitrogen compounds from dinitrogen. chemrxiv.org

Investigation into the Redox Chemistry of this compound Remains Limited

A comprehensive review of available scientific literature reveals a significant gap in the detailed investigation of the redox chemistry of this compound (Pb(OCN)₂). While the synthesis and some basic reactions of this compound have been documented, specific studies focusing on its oxidation-reduction (redox) reactions, including electron transfer mechanisms and disproportionation, are notably absent.

Some older literature and patents make brief mention of the compound's reactivity. For example, a patent for the preparation of this compound notes that it can be reduced to form the corresponding lead cyanide, though it does not provide specific details about the reducing agents or reaction conditions. google.com Another source mentions that this compound is capable of violent oxidation when fused with strong oxidizing agents like metal chlorates or perchlorates, a characteristic shared with lead cyanide. lookchem.comchemicalbook.com

A recent study from November 2024, which focused on the synthesis and structural characterization of this compound, described its hydrolysis reaction with water to form urea and lead carbonate. rsc.org This work, while providing valuable structural data, did not delve into the compound's redox behavior.

The disproportionation of the related cyanogen (B1215507) molecule ((CN)₂) in an alkaline medium to produce cyanide (CN⁻) and cyanate (CNO⁻) ions is a known redox reaction. extramarks.com This indicates the potential for the cyanate moiety to be involved in complex redox systems, but this has not been specifically studied in the context of this compound.

Advanced Material Science and Chemical Intermediate Applications of Lead Cyanate

Role as an Intermediate in the Synthesis of Other Metal Cyanates

Lead cyanate (B1221674) serves as a valuable intermediate in the synthesis of other chemical compounds, including other metal cyanates. google.com Its application in double displacement reactions is a key example of its utility. A historically significant instance is its use in one of the methods for the Wöhler synthesis of urea (B33335). wikipedia.org In this process, lead cyanate reacts with aqueous ammonia (B1221849) in a double displacement reaction to form ammonium (B1175870) cyanate ([NH₄][OCN]) and lead(II) hydroxide (B78521) (Pb(OH)₂). wikipedia.org

The reaction is as follows: Pb(OCN)₂ + 2NH₃ + 2H₂O → Pb(OH)₂ + 2[NH₄][OCN] wikipedia.org

The resulting ammonium cyanate can then be heated to produce urea. wikipedia.org This demonstrates this compound's efficacy in facilitating the creation of other cyanate salts, which can then be used in further chemical syntheses. google.com

Application in Research on Coatings and Pigments for Corrosion Inhibition

There has been significant interest in the use of this compound as a corrosion-inhibiting pigment, particularly for water-based paints and primers. google.com The function of corrosion inhibitors is to form a protective film on a metal's surface, which acts as a barrier to prevent or slow down the reaction of the metal with its environment. tribology.rsuv.mxutp.edu.mymdpi.com this compound has been identified as an excellent candidate for this purpose in coatings designed for the protection of metals. google.com The use of this compound in such systems is noted for its potential to offer high levels of corrosion protection. google.com For a pigment to be effective in this role, high purity is essential to ensure maximum performance and consistent color in the final coating product. google.com

Precursor Chemistry for Advanced Polymer Synthesis

This compound has been recognized for its role as an intermediate in producing monomers for the plastics industry. google.com Its chemical nature allows it to be a precursor in various polymerization reactions. For example, it can be used as an intermediate in the preparation of urethanes. google.com The ability of this compound to participate in reactions that form the building blocks of polymers highlights its importance in advanced polymer synthesis.

Potential for Lead-Containing Cyanate Ester Derivatives

This compound has been noted as a potential intermediate for creating monomers used in the plastics field. google.com One important class of high-performance polymers is cyanate ester resins. These thermosetting polymers are known for their high thermal stability, low dielectric constants, and low moisture absorption, making them suitable for applications in aerospace and electronics, such as for printed circuit boards. wikipedia.orgrsc.org These resins are typically formed through the cyclotrimerization of cyanate ester monomers, which creates a durable three-dimensional network of triazine rings. wikipedia.orgresearchgate.net While cyanate esters are generally synthesized from bisphenols and cyanogen (B1215507) halides, the role of inorganic cyanates like this compound as intermediates for polymer monomers suggests a potential, though not yet detailed, pathway for developing novel lead-containing cyanate ester derivatives. google.comresearchgate.net

Exploration in Semiconductor Material Synthesis (e.g., through pnictogen cyanate analogues)

The exploration of new semiconductor materials is a critical area of research, and this compound and its analogues are of interest in this field. The related compound, lead thiocyanate (B1210189) (Pb(SCN)₂), has been used as a precursor for preparing perovskite solar cells. wikipedia.org Furthermore, metal thiocyanates have proven useful in the solution-phase synthesis of lead-free chalcohalide semiconductors, indicating that the cyanate functional group and its analogues are relevant to this area of material science. wikipedia.org

This exploration extends to heavy cyanate analogues, where the nitrogen atom in the cyanate ion is replaced by a heavier element from the pnictogen group (Group 15), such as phosphorus (P) or arsenic (As). periodictable.onenih.gov These pnictogen-containing analogues are being investigated for their unique chemical reactivity and potential as versatile precursors in chemical synthesis. mdpi.com Given the established use of lead compounds and the related thiocyanates in semiconductor applications, this compound is a compound of interest for exploration in the synthesis of novel semiconductor materials, potentially through pathways involving these pnictogen cyanate analogues. wikipedia.orgresearchgate.net

Environmental Chemistry and Transformation Pathways of Lead Cyanate

Chemical Transformations of Cyanate (B1221674) in Environmental Matrices

Cyanate's presence in the environment often stems from the oxidation of cyanide, a common industrial pollutant. nih.gov Once formed, cyanate is subject to further chemical reactions, primarily hydrolysis, which determines its persistence and the nature of its degradation products.

Cyanide (CN⁻) from industrial sources, such as mining and metallurgical operations, can be transformed into the less toxic cyanate (OCN⁻) through several oxidative pathways in environmental and wastewater treatment settings. sensorex.comnih.gov

Chemical Oxidation : In industrial wastewater treatment, alkaline chlorination is a predominant method where cyanide is oxidized to cyanate using reagents like sodium hypochlorite. sensorex.com Similarly, strong oxidizing agents such as ozone (O₃) and hydrogen peroxide (H₂O₂) are effective in converting cyanide to cyanate, particularly at alkaline pH values. researchgate.net The presence of catalysts like copper ions (Cu²⁺) can accelerate the rate of cyanide oxidation by hydrogen peroxide. nih.gov

Photochemical Oxidation : Cyanide is susceptible to photo-oxidation, a process initiated by light. nih.gov UV irradiation, especially in the presence of an oxidant like hydrogen peroxide (UV/H₂O₂), generates highly reactive hydroxyl radicals (•OH) that readily oxidize cyanide to cyanate. researchgate.netenviolet.com This process can also be facilitated by photocatalysts such as titanium dioxide (TiO₂), which enhance the degradation of cyanide under UV or simulated solar light. nih.govmdpi.com The oxidative degradation pathway involves the reaction of cyanide with photogenerated species like hydroxyl and superoxide (B77818) radicals, leading to the formation of cyanate as a key intermediate. nih.govmdpi.com

Biological Oxidation : Certain microorganisms can also facilitate the oxidation of cyanide. The oxidative pathway can proceed via a two-step reaction involving cyanide monooxygenase, which converts cyanide to cyanate, followed by the action of cyanase. nih.gov

These processes ensure that cyanide, a highly toxic compound, is converted to cyanate, which can then undergo further degradation in the environment. nih.gov

The primary transformation pathway for the cyanate ion in aqueous environments is hydrolysis. nih.govepa.gov Cyanate reacts with water to form ammonia (B1221849) (or ammonium (B1175870) ions, depending on pH) and carbonate or bicarbonate ions. nih.govmdpi.com

OCN⁻ + 2H₂O → NH₃ + HCO₃⁻

This hydrolysis can occur spontaneously at room temperature, though the rate is relatively slow. epa.gov The reaction is significant because it breaks down the cyanate ion into common, less harmful nitrogen and carbon species. nih.gov

The presence of lead introduces a critical secondary reaction pathway that significantly influences the long-term fate of the compound. While the cyanate ion hydrolyzes, the lead (Pb²⁺) ion can react with the carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) produced during hydrolysis. This reaction forms lead carbonate (PbCO₃) or other lead-carbonate mineral species, which are poorly soluble in water. researchgate.net

Pb²⁺ + CO₃²⁻ → PbCO₃ (s)

This precipitation effectively immobilizes the lead in the solid phase (soil or sediment), reducing its mobility and bioavailability. researchgate.net Therefore, the long-term fate of lead originating from lead cyanate is sequestration as insoluble lead carbonate minerals. While this reduces the immediate risk of lead toxicity in the water column, the lead remains persistent in the soil or sediment indefinitely, as it does not biodegrade. muk.ac.iruconn.edu The stability and low solubility of these lead minerals mean that the lead is effectively locked into the solid environmental phase under typical pH conditions.

Fate and Transport Mechanisms of Lead-Cyanate Derivatives in Natural Systems

The fate and transport of lead-cyanate are primarily dictated by the behavior of the lead ion, as the cyanate component is relatively mobile but degrades via hydrolysis. Lead itself is considered rather immobile in the environment compared to other metals. nih.gov Its transport is largely controlled by sorption processes in soil and sediment.

In soil, lead mobility is influenced by several factors:

pH : Lead solubility and mobility are generally higher in acidic conditions and decrease as pH increases, favoring precipitation as hydroxides and carbonates. researchgate.net

Soil Composition : Lead strongly adsorbs to soil colloids, including clay minerals, iron and manganese oxides, and organic matter. mdpi.com The formation of complexes with humic substances in soil can also influence its mobility. iupac.org

Presence of Anions : The formation of insoluble precipitates, such as lead carbonate (from cyanate hydrolysis) and lead phosphate, significantly restricts lead's movement through the soil profile.

Consequently, lead contamination from any source, including this compound, tends to be localized, with the majority of the lead accumulating in the upper layers of the soil. uconn.edu Transport of lead to groundwater is generally limited unless the soil has low attenuation capacity or the pH is very acidic. In aquatic systems, lead associates strongly with particulate matter and eventually settles into the sediment. iupac.org The initial dissolution of this compound would release Pb²⁺ and OCN⁻ ions, but the subsequent hydrolysis of cyanate and precipitation of lead carbonate would quickly transfer the lead from the aqueous phase to the solid sediment phase.

Speciation Studies of Lead and Cyanate Ions in Aqueous and Solid Environmental Phases

The term "speciation" refers to the specific chemical forms in which an element exists. The speciation of lead and cyanate is critical for understanding their reactivity, mobility, and toxicity. mdpi.com

Lead Speciation: The chemical form of lead in the environment is highly dependent on the pH of the surrounding medium. researchgate.net

Aqueous Phase : In acidic waters (pH < 6.0), the dominant species is the free hydrated ion, Pb²⁺. researchgate.net As the pH increases into the neutral and alkaline range, hydroxylated species such as Pb(OH)⁺, and eventually lead hydroxide (B78521) precipitates [Pb(OH)₂], become more prevalent. researchgate.net The presence of carbonate ions from cyanate hydrolysis or other sources leads to the precipitation of lead carbonate (PbCO₃), which is a major controlling factor for lead solubility in many natural waters. researchgate.net

Solid Phase (Soil/Sediment) : In soils and sediments, lead exists in various geochemical fractions. Sequential extraction procedures are used to operationally define these forms: mdpi.com

Exchangeable Fraction : Lead loosely bound to soil particles, considered readily bioavailable.

Carbonate Fraction : Lead associated with carbonate minerals. This fraction is significant in environments where cyanate hydrolysis has occurred.

Fe/Mn Oxide Fraction : Lead bound to iron and manganese oxides. This is often a predominant fraction for lead in soils. mdpi.com

Organic Fraction : Lead complexed with organic matter.

Residual Fraction : Lead incorporated into the crystalline structure of minerals, which is largely non-bioavailable.

The following table summarizes lead speciation under different environmental conditions.

Environmental PhaseControlling FactorDominant Lead Species
Aqueous (Water)Acidic pH (< 6)Pb²⁺ (aq)
Aqueous (Water)Neutral to Alkaline pH (> 6)Pb(OH)⁺, Pb(OH)₂ (s), PbCO₃ (s)
Solid (Soil/Sediment)Adsorption/PrecipitationBound to Fe/Mn oxides, carbonates, and organic matter

Cyanate Speciation: Cyanate primarily exists as the OCN⁻ ion in the aqueous phase. researchgate.net In the solid phase, it does not persist due to its high solubility and tendency to hydrolyze. epa.gov Its environmental presence is transient, acting as an intermediate between cyanide oxidation and hydrolysis to ammonia and carbonate. nih.gov

Photochemical Transformation Processes of Cyanate Species

Photochemical processes, driven by sunlight, play a role in both the formation and degradation of cyanate in the environment. frontiersin.org

Photochemical Formation of Cyanate : As discussed in section 8.1.1, the oxidation of cyanide to cyanate is a key photochemical reaction. nih.govmdpi.com UV light can initiate the reaction, which is often mediated by photogenerated reactive oxygen species. nih.gov Studies have also shown that cyanate can be produced directly from the photochemical degradation of dissolved organic matter (DOM), particularly nitrogen-containing compounds like polypeptides, in aquatic environments. frontiersin.org

Photochemical Degradation of Cyanate : Cyanate itself can be further oxidized and degraded by photochemical processes. nih.gov In the presence of strong UV light and hydroxyl radicals (•OH), cyanate can be oxidized into final products such as bicarbonate, nitrogen gas, and water. nih.gov This provides a pathway for the complete breakdown of the cyanate ion, complementing the primary hydrolytic degradation route.

The following table summarizes the key photochemical transformations involving cyanate.

ProcessReactant(s)ConditionsPrimary Product(s)
FormationCyanide (CN⁻)UV light, O₂, optional photocatalyst (e.g., TiO₂)Cyanate (OCN⁻)
FormationDissolved Organic Matter (DOM)Sunlight/UV lightCyanate (OCN⁻)
DegradationCyanate (OCN⁻)UV light, Hydroxyl Radicals (•OH)Bicarbonate (HCO₃⁻), Nitrogen (N₂), Water (H₂O)

Future Research Directions for Lead Cyanate Chemistry

Advanced Elucidation of Complex Reaction Mechanisms

The understanding of reaction mechanisms involving lead cyanate (B1221674) is still in its infancy. Historically, it was used as a reactant in the Wöhler synthesis of urea (B33335) from inorganic precursors. chemeurope.com The reaction involves a double displacement to form ammonium (B1175870) cyanate, which then rearranges. chemeurope.com However, a detailed mechanistic understanding of lead cyanate's reactivity is lacking.

Future research should focus on elucidating the complex reaction pathways involving this compound. This includes investigating nucleophilic addition reactions, where the cyanate ion acts as a nucleophile. savemyexams.commasterorganicchemistry.com The ambidentate nature of the cyanate anion (with potential coordination through nitrogen or oxygen) adds a layer of complexity that warrants detailed investigation. Advanced computational methods, such as Density Functional Theory (DFT), could be employed to model reaction intermediates and transition states, providing insights into the energetics and kinetics of these transformations, similar to how DFT has been used to study cyanate binding in biological systems. nih.gov Understanding these mechanisms is fundamental for controlling reaction outcomes and designing new synthetic applications. slideshare.net

Table 1: Key Areas for Mechanistic Elucidation

Research Focus Rationale Potential Techniques
Ambidentate Reactivity To determine the factors controlling N- vs. O-coordination and reactivity. Computational Modeling (DFT), Kinetic Studies
Role of the Lead Cation To understand how the lead ion influences the reactivity of the cyanate ligand. Spectroscopic Titration, Isotopic Labeling

| Rearrangement Reactions | To explore potential rearrangements similar to the Curtius or Hofmann rearrangements. masterorganicchemistry.com | In-situ Spectroscopic Monitoring, Product Analysis |

Spectroscopic Characterization Under Varied Environmental and Reaction Conditions

Comprehensive spectroscopic data for this compound is limited. While studies exist for the cyanate ion in solution and in other ionic salts, dedicated analysis of this compound under diverse conditions is a critical research gap. researchgate.net Future work must involve a systematic characterization of this compound using a suite of modern spectroscopic techniques.

This research should include:

Vibrational Spectroscopy (FTIR and Raman): To probe the C-N and C-O bond vibrations under varying temperatures, pressures, and in different solvent environments. This can reveal information about the compound's stability, phase transitions, and interactions with its surroundings. Resonance Raman spectroscopy could be particularly insightful, as it has been for studying other metal-cyanate interactions. nih.gov

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of lead, carbon, nitrogen, and oxygen on the surface of the material. acs.org This is crucial for understanding surface reactivity and degradation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR could provide detailed information about the local chemical environment of the atoms within the crystal lattice of this compound.

Characterizing this compound under conditions relevant to its potential applications (e.g., in paints or as a chemical intermediate) and its environmental fate (e.g., in aqueous systems) will provide the fundamental data needed for technological advancement and risk assessment. researchgate.net

Development of Novel and Sustainable Synthetic Methodologies

Current known syntheses of this compound, such as the reaction between lead oxide and urea, provide a starting point. google.com However, there is a significant opportunity to develop more efficient, safer, and environmentally benign synthetic routes, aligning with the principles of green chemistry. solubilityofthings.commdpi.com

Future research in this area should target:

Solvent-Free and Low-Temperature Syntheses: Developing solid-state or mechanochemical methods could reduce solvent waste and energy consumption.

Continuous Flow Synthesis: Utilizing flow reactors could offer better control over reaction parameters, improve safety by minimizing the amount of hazardous material at any given time, and allow for easier scalability. solubilityofthings.com

Catalytic Routes: Investigating catalytic methods for the formation of the cyanate group in the presence of lead could lead to more efficient and selective processes.

The development of such novel methodologies will be crucial for making this compound and its derivatives more accessible for research and potential industrial applications. rsc.org

Exploration of New Functional Material Applications

The application of this compound has historically been narrow, with its use as a corrosion-inhibiting pigment in paints being a notable example. google.com However, the unique combination of a heavy metal cation and a reactive functional group suggests a much broader potential. The exploration of new functional material applications is a promising frontier.

Future research could investigate this compound's use in:

Precursor for Advanced Materials: this compound could serve as a single-source precursor for the synthesis of complex materials. For instance, its decomposition could yield lead-containing mixed metal oxides or nitrides with interesting catalytic or electronic properties. It could also be explored as a component in the synthesis of lead-based perovskites, which are of great interest in photovoltaics. diva-portal.orgresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The cyanate ligand can act as a linker to form extended coordination networks. researchgate.net Synthesizing this compound-based frameworks could result in materials with high porosity, useful for gas storage, separation, or heterogeneous catalysis.

Energy Materials: The properties of lead-containing materials are central to various energy applications. Research could assess the potential of this compound or its derivatives as electrode materials in batteries or as components in thermoelectric devices.

A systematic investigation into the solid-state chemistry of this compound and its reactivity with other building blocks will be key to unlocking these potential applications. uibk.ac.at

Deeper Understanding of Environmental Fate and Transformation Pathways for Remediation Strategies

The presence of lead makes the environmental impact of this compound a critical concern. clu-in.org A deeper understanding of its fate and transformation in the environment is essential for developing effective management and remediation strategies. Research in this area must consider the combined toxicity and environmental chemistry of both the lead cation (Pb²⁺) and the cyanate anion (OCN⁻).

Key research questions to be addressed include:

Dissociation and Hydrolysis: In aqueous environments, this compound is expected to dissociate. The cyanate ion can then hydrolyze to form ammonia (B1221849) and carbon dioxide or bicarbonate. researchgate.netscispace.com The kinetics and pH-dependence of these processes need to be quantified.

Transformation of Lead: The released lead ions can undergo various transformations, including precipitation as lead hydroxides, carbonates, or sulfates, or adsorption onto soil and sediment particles. researchgate.netmdpi.com Understanding these pathways is crucial for predicting the mobility and bioavailability of lead.

Biodegradation: Microorganisms are known to degrade cyanide and related compounds. epa.gov Investigating the potential for microbial degradation of the cyanate anion from this compound could offer a pathway for bioremediation.

Remediation Strategies: Based on an understanding of its environmental fate, targeted remediation strategies can be developed. For lead, this could involve in-situ stabilization and solidification techniques that immobilize the metal in the soil. researchgate.netnih.gov For the cyanate portion, strategies promoting hydrolysis or biodegradation could be effective. Combining physical containment with chemical or biological treatment may offer the most robust solution for contaminated sites. usgs.govgreenit.fr

This research will provide the scientific basis for assessing the environmental risks associated with this compound and for designing effective strategies to mitigate its impact. pce.parliament.nz

Q & A

Q. What strategies are effective for correlating this compound’s crystallographic defects with its catalytic properties?

  • Methodological Answer : Combine high-resolution transmission electron microscopy (HRTEM) with X-ray absorption near-edge structure (XANES) to map defect sites. Perform catalytic tests (e.g., cyanate-to-urea conversion) and use linear regression to correlate activity with defect density .

Data Presentation & Validation

Q. How should researchers present conflicting thermodynamic data for this compound in publications?

  • Methodological Answer : Create comparative tables listing ΔH and ΔG values from key studies, noting experimental conditions (e.g., calorimetry vs. computational). Discuss potential error sources (e.g., impurity phases) and propose validation experiments, such as drop-solution calorimetry .

Q. What benchmarks ensure computational models of this compound’s electronic structure are reliable?

  • Methodological Answer : Validate against experimental bandgap measurements (e.g., UV-Vis) and core-level binding energies (XPS). Use benchmark datasets (e.g., Materials Project) to test functional accuracy. Report mean absolute errors (MAE) for predicted vs. observed properties .

Ethical & Peer Review Considerations

Q. How can researchers preemptively address peer reviewer concerns about this compound’s environmental impact in their manuscripts?

  • Methodological Answer : Include a dedicated section on ecotoxicological assessments (e.g., Daphnia magna bioassays) and compare results with regulatory thresholds. Propose mitigation strategies, such as encapsulation techniques, and cite recent green chemistry alternatives .

Q. What criteria should guide the selection of journals for publishing this compound research?

  • Methodological Answer : Prioritize journals with expertise in inorganic chemistry (e.g., Inorganic Chemistry) or materials science. Align with the journal’s scope by emphasizing applications (e.g., catalysis) or fundamental discoveries (e.g., novel bonding motifs). Reference recent related publications in the target journal .

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